
3-(benzyloxy)-2-methyl-4H-pyran-4-one
Overview
Description
3-(Benzyloxy)-2-methyl-4H-pyran-4-one (CAS: Not explicitly listed in evidence) is a pyranone derivative characterized by a benzyloxy substituent at the 3-position and a methyl group at the 2-position of the pyran ring. It is synthesized via nucleophilic substitution or condensation reactions, yielding needle-shaped crystals with a melting point of 53–54°C and an 80% yield under optimized conditions . Its IR spectrum confirms the presence of a carbonyl group (C=O stretch at 1647 cm⁻¹) and aromatic C=C bonds (1577 cm⁻¹) .
Preparation Methods
Benzyl Chloride-Mediated Alkylation
Reaction Mechanism and Conditions
This method involves the direct alkylation of maltol (3-hydroxy-2-methyl-4H-pyran-4-one) with benzyl chloride under alkaline conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of maltol is deprotonated by a strong base (e.g., NaOH), forming an alkoxide ion that attacks the electrophilic benzyl chloride .
Typical Procedure (Example 1 from EPO Patent EP2692724B1 ):
-
Reactants : Maltol (390 g, 3.2 mol), benzyl chloride (422 g, 3.3 mol), NaOH (122.3 g, 3.06 mol).
-
Solvent System : Ethanol (1160 mL) and water (278 mL).
-
Conditions : Reflux at 60°C for 3.5 hours.
-
Work-Up :
-
Cool the mixture, filter to remove solids, and wash residues with ethanol.
-
Combine filtrates, concentrate via rotary evaporation, and dissolve the crude product in dichloromethane (DCM).
-
Wash the DCM layer with 5% NaOH (3 × 90 mL) and water, dry over Na₂SO₄, and concentrate.
-
-
Purification : Recrystallization from diethyl ether yields pale yellow crystals (78% yield, m.p. 56–57°C).
Table 1: Key Parameters for Benzyl Chloride-Mediated Alkylation
Parameter | Value/Detail |
---|---|
Yield | 78% |
Solvent | Ethanol/water |
Temperature | 60°C (reflux) |
Reaction Time | 3.5 hours |
Purification Method | Recrystallization (ether) |
Melting Point | 56–57°C |
Condensation-Based Cyclization
Alternative Synthetic Route
A second method involves the decarboxylative cyclization of 5-benzyloxy-4-oxo-4H-pyran-2-carboxylic acid in 1-methyl-2-pyrrolidinone (NMP). This route avoids direct alkylation and instead leverages high-temperature cyclization to form the pyranone ring .
Procedure (Adapted from ChemicalBook ):
-
Reactants : 5-Benzyloxy-4-oxo-4H-pyran-2-carboxylic acid (15.87 g, 64.5 mmol).
-
Solvent : 1-Methyl-2-pyrrolidinone (160 mL).
-
Conditions : Reflux for 4 hours.
-
Work-Up :
-
Remove solvent azeotropically with N,N-dimethylformamide (DMF).
-
Extract residue into DCM, wash with 5% NaOH (3 × 90 mL), dry over Na₂SO₄, and concentrate.
-
-
Purification : Recrystallization from toluene yields a pale yellow solid (70% yield).
Table 2: Key Parameters for Condensation-Based Cyclization
Parameter | Value/Detail |
---|---|
Yield | 70% |
Solvent | 1-Methyl-2-pyrrolidinone |
Temperature | Reflux (~202°C for NMP) |
Reaction Time | 4 hours |
Purification Method | Recrystallization (toluene) |
Optimization of Reaction Conditions
Solvent Selection
-
Ethanol/water mixtures (Method 1) facilitate better solubility of inorganic bases (e.g., NaOH) and intermediates, enabling milder reaction temperatures .
-
NMP (Method 2) offers high boiling points and polar aprotic characteristics, ideal for decarboxylation but requiring energy-intensive reflux .
Base Stoichiometry and Catalysis
Excess NaOH in Method 1 ensures complete deprotonation of maltol, driving the alkylation to completion. By contrast, Method 2 operates under neutral conditions, relying on thermal activation for cyclization .
Purification Techniques
-
Ether recrystallization (Method 1) produces crystals with fewer impurities due to ether’s low polarity .
-
Toluene recrystallization (Method 2) favors solubility of aromatic byproducts, enhancing product purity .
Industrial-Scale Production Considerations
Scalability of Benzyl Chloride Method
Method 1’s use of ethanol (a low-cost, renewable solvent) and straightforward work-up makes it preferable for large-scale synthesis. The 78% yield and minimal chromatography requirements further reduce production costs .
Challenges with NMP-Based Routes
While Method 2 avoids alkylation, NMP’s high boiling point and toxicity (reproductive hazard) complicate industrial adoption. Substituting NMP with greener solvents (e.g., cyclopentyl methyl ether) remains an area of research .
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-2-methyl-4H-pyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoquinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoquinones, while reduction can produce alcohol derivatives .
Scientific Research Applications
Biological Applications
3-(Benzyloxy)-2-methyl-4H-pyran-4-one has been investigated for various biological activities, making it a subject of interest in pharmacology and medicinal chemistry.
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds containing the pyranone structure. Specifically, derivatives of this compound have shown efficacy against viruses such as influenza. The structural fragment is present in marketed antiviral drugs like Baloxavir, indicating its significance in drug design .
Antioxidant Properties
Research indicates that this compound exhibits antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases. The presence of the benzyloxy group enhances its stability and bioactivity .
Enzyme Inhibition
Inhibitory effects on certain enzymes have been documented, particularly those involved in metabolic pathways. This characteristic makes it a candidate for further exploration in the development of enzyme inhibitors for therapeutic purposes .
Case Studies and Research Findings
A variety of studies have documented the applications and effects of this compound:
Mechanism of Action
The mechanism of action of 3-(benzyloxy)-2-methyl-4H-pyran-4-one involves its interaction with specific molecular targets and pathways. The benzyloxy group can enhance the compound’s ability to interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyran-2-one Derivatives with Acyl/Allyl Substituents
Key Compounds:
- 3-(4-Methoxybenzoylallyl)-4-hydroxy-6-methylpyran-2-one (7b) Structure: Features a 4-methoxybenzoylallyl group at the 3-position. Properties: Melting point 171°C, 48% yield. Synthesis: Base-free reaction of 4-hydroxy-6-methylpyran-2-one with 1-aryl-2-(dimethylaminomethyl)prop-2-en-1-ones . Key Data: NMR and MS confirm regioselective C–C bond formation .
3-(3,4-Dichlorobenzoylallyl)-4-hydroxy-6-methylpyran-2-one (7c)
- 3-(Benzoyl)-7-methyl-3,4-dihydro-2H-pyrano[4,3-b]pyran-5-one (8a) Structure: Fused pyrano[4,3-b]pyran system with a benzoyl group. Properties: Melting point 113°C, 65% yield. Synthesis: Requires triethylamine to promote cyclization . Key Data: IR and NMR support a six-membered ring closure, consistent with Baldwin’s rules .
Benzopyran-4-one Derivatives
Key Compound:
- 3-Hydroxy-2-(4-methylbenzoyl)-4H-1-benzopyran-4-one (CAS: 173866-78-9)
Pyridin-4-one Derivatives
Key Compound:
- 3-(Benzyloxy)-2-methylpyridin-4(1H)-one (CAS: 61160-18-7) Structure: Pyridinone ring with benzyloxy and methyl groups. Applications: Known as an impurity in kojic acid and avobenzone synthesis .
Functionalized Pyranones with Additional Substituents
Key Compounds:
- 3-(2-Benzoyl-3-ethoxypropyl)-4-hydroxy-6-methylpyran-2-one (14f) Structure: Ethoxypropyl side chain at C3. Properties: Melting point 94°C, synthesized via nucleophilic addition to enone .
3-(2-Benzoyl-3-benzylmercaptopropyl)-4-hydroxy-6-methylpyran-2-one (14g)
Comparative Analysis
Key Observations :
- Substituent Effects : Electron-donating groups (e.g., methoxy in 7b) increase melting points compared to electron-withdrawing groups (e.g., dichloro in 7c) .
- Ring Size: Cyclization to pyrano[4,3-b]pyran (8a) lowers melting points due to reduced symmetry .
- Synthetic Efficiency : Base-free conditions favor linear allyl adducts (e.g., 7b, 7c), while triethylamine promotes cyclization (e.g., 8a) .
Spectral and Mechanistic Insights
- IR Spectroscopy: All pyranones show strong C=O stretches near 1640–1680 cm⁻¹. Benzopyranones exhibit additional aromatic C=C stretches (~1519 cm⁻¹) .
- NMR Trends: Pyrano[4,3-b]pyrans (e.g., 8a) display distinct diastereotopic protons in the fused ring system, confirmed by coupling constants (J = 10–12 Hz) .
Pharmacological Relevance
While 3-(benzyloxy)-2-methyl-4H-pyran-4-one derivatives show promise in antiproliferative studies , the 2000-era pyran-2-ones (7b, 7c, 8a) lack reported bioactivity, highlighting a research gap.
Biological Activity
3-(Benzyloxy)-2-methyl-4H-pyran-4-one, also known as C13H12O3, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyranone ring system with a benzyloxy substituent, which enhances its lipophilicity and biological activity.
Biological Activities
1. Chelation and Metal Ion Removal
One of the most significant biological activities of this compound is its ability to chelate metal ions, particularly iron. Research indicates that this compound can effectively bind to excess iron in vivo, facilitating its excretion and reducing toxicity associated with iron overload conditions. This property is particularly relevant for conditions such as hemochromatosis and other disorders characterized by iron accumulation .
Table 1: Chelation Properties of this compound
2. Anti-inflammatory Effects
In addition to its chelation properties, this compound has demonstrated anti-inflammatory effects. Studies have shown that it can inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 in various cellular models. This suggests potential applications in treating inflammatory diseases .
3. Antitumor Activity
Recent research has indicated that this compound exhibits antitumor properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis through modulation of cell cycle-related proteins .
Table 2: Antitumor Activity of this compound
Cell Line | IC50 (µM) | Mechanism of Action | Reference |
---|---|---|---|
MCF-7 (Breast Cancer) | 10 | Induction of apoptosis | |
HT-29 (Colon Adenocarcinoma) | 15 | Cell cycle arrest | |
HepG2 (Liver Cancer) | 12 | ROS generation |
Case Studies
Case Study 1: Iron Overload Treatment
A clinical study investigated the efficacy of a formulation containing this compound in patients with iron overload due to repeated blood transfusions. Results showed a significant reduction in serum ferritin levels after treatment, indicating effective iron chelation and removal from the body .
Case Study 2: Anti-inflammatory Drug Development
In preclinical trials, this compound was evaluated for its potential as an anti-inflammatory agent in models of asthma. The results demonstrated a reduction in airway inflammation and mucus production, suggesting its utility in respiratory diseases .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-(benzyloxy)-2-methyl-4H-pyran-4-one in academic research?
Methodological Answer: The synthesis typically involves benzyl ether protection of hydroxyl groups and cyclization reactions. For example:
- Benzyloxy group introduction : A hydroxyl group in a precursor (e.g., 2-methyl-4-hydroxy-pyran-4-one) is protected using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
- Cyclization : Acid- or base-catalyzed cyclization of diketones or keto-esters, followed by purification via column chromatography. Yields can vary (40–70%) depending on substituent steric effects .
- Key reagents : Benzyl bromide, anhydrous solvents (DMF, THF), and Pd/C for deprotection (if needed).
Q. How is this compound characterized using spectroscopic methods?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Benzyloxy protons appear as a singlet at δ ~4.8–5.2 ppm. The pyranone ring protons show splitting patterns influenced by adjacent substituents (e.g., 2-methyl groups at δ ~2.1–2.3 ppm) .
- ¹³C NMR : Carbonyl (C-4) resonates at δ ~165–175 ppm; benzyl carbons appear at δ ~70–75 ppm (CH₂) and δ ~128–138 ppm (aromatic carbons) .
- HRMS : Exact mass determination confirms molecular formula (e.g., [M+H]+ for C₁₃H₁₄O₃: calc. 219.1021; found: 219.1018) .
Q. What safety precautions should be taken when handling this compound?
Methodological Answer: While direct toxicity data for this compound are limited, analogous pyranones require:
- PPE : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of fine powders.
- Storage : In airtight containers under inert gas (N₂/Ar) to prevent oxidation .
Advanced Research Questions
Q. What challenges arise in achieving regioselective substitution during the synthesis of derivatives?
Methodological Answer: Regioselectivity is influenced by steric hindrance and electronic effects :
- Steric factors : Bulky substituents at C-2 (methyl) direct electrophilic substitution to C-6 due to steric shielding .
- Electronic factors : Electron-withdrawing groups (e.g., carbonyl) deactivate the pyranone ring, favoring nucleophilic attacks at C-3 or C-5 .
- Case study : In benzyloxy-substituted analogues, microwave-assisted synthesis improves regioselectivity by reducing side reactions (yield: 65% vs. 45% conventional heating) .
Q. How can NMR spectroscopy resolve complex splitting patterns in analogues?
Methodological Answer: Advanced 2D NMR techniques are critical:
- COSY : Identifies coupling between adjacent protons (e.g., pyranone ring protons at δ 6.2–6.8 ppm) .
- HSQC : Correlates ¹H signals with ¹³C shifts, confirming assignments for quaternary carbons (e.g., C-4 carbonyl) .
- NOESY : Detects spatial proximity between benzyloxy and methyl groups, resolving conformational ambiguities .
Properties
IUPAC Name |
2-methyl-3-phenylmethoxypyran-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-10-13(12(14)7-8-15-10)16-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQDVCPYRCOKNMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CO1)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363412 | |
Record name | 3-(benzyloxy)-2-methyl-4H-pyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61049-69-2 | |
Record name | 3-Benzyloxy-2-methyl-4-pyrone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61049-69-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(benzyloxy)-2-methyl-4H-pyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.